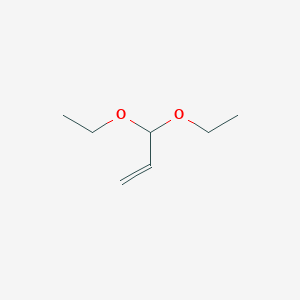

Acrolein diethyl acetal

Description

Historical Perspectives on Acrolein Diethyl Acetal (B89532) Synthesis and Derivatization Research

The synthesis of acrolein diethyl acetal has been a subject of study for many decades, with early research focused on overcoming the challenges posed by the high reactivity of acrolein's conjugated system. Direct acetalization was initially problematic due to the tendency of the carbon-carbon double bond to react under the acidic conditions required for acetal formation.

In 1945, a method was reported by Pingert involving the reaction of acrolein with ethanol (B145695) in the presence of hydrochloric acid, which yielded the desired this compound at a modest 24-30% yield. yakhak.org A significant byproduct, β-ethoxypropionaldehyde acetal, was also formed in comparable amounts (24-26%). yakhak.org Later reports indicated that using p-toluenesulfonic acid as the catalyst could improve the yield to 62%. orgsyn.org

A significant advancement came in 1963 when VanAllan developed a method using acrolein and ethyl orthoformate with ammonium (B1175870) nitrate (B79036) in anhydrous ethanol. yakhak.org This procedure, conducted at room temperature, produced this compound in a much-improved yield of 72-80%. yakhak.orgorgsyn.org

Alternative synthetic strategies have also been explored, starting from precursors other than acrolein itself. One such method involves the elimination reaction from β-substituted propionaldehyde (B47417) acetals. For instance, β-chloropropionaldehyde diethyl acetal can be treated with a strong base like powdered potassium hydroxide (B78521) to yield this compound. yakhak.orgorgsyn.org This approach, which avoids the direct handling of highly reactive acrolein in the acetalization step, has been reported to produce the target compound in a 75% yield. yakhak.org Another route utilizes β-aminopropionaldehyde diethyl acetal as a starting material. yakhak.org

The table below summarizes key historical methods for the synthesis of this compound.

| Starting Material(s) | Catalyst/Reagents | Yield | Year Reported |

| Acrolein, Ethanol | p-Toluenesulfonic acid | 62% | 1945 (referenced) |

| Acrolein, Ethyl orthoformate | Ammonium nitrate, Anhydrous ethanol | 72-80% | 1963 |

| β-chloropropionaldehyde diethyl acetal | Potassium hydroxide | 75% | - |

| β-aminopropionaldehyde diethyl acetal | Sodium sulfite, 2-nitrophenol, Stannous chloride | 76% | - |

This table is based on data from historical research findings. yakhak.orgorgsyn.orgorgsyn.org

Significance as a Versatile Chemical Building Block in Organic Synthesis

The primary significance of this compound lies in its role as a versatile three-carbon building block in organic synthesis. yakhak.orgresearchgate.net By masking the aldehyde, the acetal functionality allows chemists to exploit the reactivity of the vinyl group in a controlled manner. It serves as a stable and manageable equivalent of acrolein, which is itself a valuable but challenging reagent due to its high reactivity and toxicity. wikipedia.org

This compound is a key precursor in the synthesis of a wide array of more complex molecules, including natural products and fragrances. sfdchem.com For example, it is used as an intermediate in the total synthesis of biologically active marine natural products such as (-)-laulimalide, which has potential as a microtubule-stabilizing anticancer agent, and (-)-deoxypukalide. yakhak.org It is also a component in the synthesis of the antifungal compound (-)-botryodiplodin. yakhak.org

One of the most prominent applications of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Heck reaction. researchgate.net In these reactions, it is coupled with aryl or heteroaryl halides. researchgate.net Depending on the reaction conditions, specifically the choice of base, the Heck arylation of this compound can be directed to selectively produce either cinnamaldehyde (B126680) derivatives or β-arylpropanoic esters. researchgate.netresearchgate.net Cinnamaldehydes are valuable compounds used extensively in the flavor and fragrance industries. sfdchem.com

The following table showcases select applications of this compound as a synthetic building block.

| Reaction Type | Coupling Partner | Product Class | Significance |

| Heck Arylation | Aryl Halides | Cinnamaldehyde Derivatives | Important in fragrance and flavor industries. researchgate.net |

| Heck Arylation | Aryl Halides | β-Arylpropanoic Esters | Versatile synthetic intermediates. researchgate.net |

| Diels-Alder Reaction | Dienes | Cyclohexene Derivatives | Key step in complex molecule synthesis. |

| Total Synthesis | Various Intermediates | (-)-Laulimalide | Biologically active natural product. yakhak.orgsfdchem.com |

| Total Synthesis | Various Intermediates | (-)-Botryodiplodin | Biologically active natural product. yakhak.org |

This table highlights the utility of this compound in various organic transformations.

Current Research Landscape and Emerging Trends in this compound Chemistry

The chemistry of this compound continues to evolve, with current research focusing on improving synthetic efficiency, expanding its applications, and aligning with the principles of green chemistry. reportprime.comglobalgrowthinsights.com A major trend is the development of more sustainable and cost-effective production methods. htfmarketreport.com This includes research into greener production processes that minimize environmental impact, for instance, by using eco-friendly solvents or developing more efficient catalytic systems. reportprime.combusinessresearchinsights.com

In the realm of synthetic applications, there is ongoing work to expand the scope of reactions involving this compound. A significant area of interest is the use of heterogeneous palladium catalysts for Heck reactions. researchgate.net These catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and reduced palladium contamination in the final product. researchgate.net Research has also explored conducting these coupling reactions in more environmentally benign solvents, such as water, often using additives like cyclodextrins to enhance reactivity. researchgate.net

The demand for this compound is growing, driven by its expanding use in the pharmaceutical and specialty chemical sectors. reportprime.comglobalgrowthinsights.com In pharmaceutical research, it continues to be a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs). reportprime.compubcompare.ai The increasing consumer demand for natural and authentic flavors and fragrances also fuels its use in that industry. businessresearchinsights.com As global industrialization continues, particularly in emerging markets, the demand for versatile chemical intermediates like this compound is expected to rise, spurring further innovation in its synthesis and application. globalgrowthinsights.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-diethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIPQLOKVXSHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | 3,3-DIETHOXYPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020024 | |

| Record name | Acrolein diethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3-diethoxypropene appears as a colorless liquid with an agreeable odor. Very volatile. Less dense than water. Vapors heavier than air. Used as a solvent and to make cosmetics., Colorless liquid with a pleasant odor; [CAMEO] | |

| Record name | 3,3-DIETHOXYPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrolein diethylacetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3054-95-3 | |

| Record name | 3,3-DIETHOXYPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Diethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrolein diethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrolein diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrolein diethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACROLEIN DIETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33XN703369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of Acrolein Diethyl Acetal

Direct Acetalization of Acrolein

The direct reaction of acrolein with ethanol (B145695) to form acrolein diethyl acetal (B89532) is a common and extensively studied method. This approach, however, is complicated by the comparable reactivity of the carbonyl group and the conjugated double bond, which can lead to the formation of undesired byproducts. yakhak.orgyakhak.org

Acid-Catalyzed Approaches (e.g., Hydrochloric Acid, p-TsOH)

Acid catalysts are essential for the acetalization of aldehydes. fiveable.menumberanalytics.com In the case of acrolein, both strong mineral acids like hydrochloric acid (HCl) and organic acids such as p-toluenesulfonic acid (p-TsOH) have been employed. yakhak.orgyakhak.orgorgsyn.org

The mechanism of acid-catalyzed acetal formation involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. fiveable.me This is followed by the nucleophilic attack of an ethanol molecule to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, a second ethanol molecule attacks this carbocation, and deprotonation yields the acetal. fiveable.melibretexts.org

Early attempts using hydrochloric acid as a catalyst resulted in low yields of acrolein diethyl acetal (24-30%), with significant formation of β-ethoxypropionaldehyde acetal as a byproduct. yakhak.orgyakhak.org This is attributed to the competing addition of ethanol to the carbon-carbon double bond. yakhak.orgyakhak.org

The use of p-toluenesulfonic acid has been shown to provide better yields. yakhak.orgyakhak.orgorgsyn.org p-TsOH is a strong organic acid that is soluble in organic solvents, making it a suitable catalyst for this reaction. fiveable.mewikipedia.orgstackexchange.com It effectively catalyzes the acetalization while minimizing side reactions when reaction conditions are carefully controlled. yakhak.orgyakhak.org

Role of Orthoformates (e.g., Ethyl Orthoformate) in Acetal Formation

To circumvent the issues associated with direct acid-catalyzed acetalization, orthoformates, such as triethyl orthoformate, are often used as both a reactant and a water scavenger. orgsyn.orggoogle.comhsppharma.com The reaction of acrolein with triethyl orthoformate in the presence of an acid catalyst, such as ammonium (B1175870) nitrate (B79036) or p-toluenesulfonic acid, can produce this compound in good yields. orgsyn.org

The use of orthoformates is advantageous as it drives the equilibrium towards the formation of the acetal by reacting with the water produced during the reaction. The steric hindrance of the orthoformate also favors the formation of the desired acetal with high selectivity and fewer side reactions. hsppharma.com One reported method involves reacting acrolein with triethyl orthoformate in the presence of ammonium nitrate in anhydrous ethanol at room temperature, yielding 72-80% of this compound. yakhak.orgorgsyn.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis include the choice of catalyst, reaction temperature, and the method of water removal. yakhak.orgyakhak.org

When using p-TsOH as a catalyst, the amount of catalyst and the reaction temperature are critical. Optimal conditions have been reported to be between 0.001 and 0.010 mol% of p-TsOH at a temperature of 25-35°C, which can yield up to 82% of the acetal. yakhak.orgyakhak.org Continuously removing water from the reaction mixture, for example by azeotropic distillation with an inert solvent, is also essential to drive the reaction to completion. yakhak.orgyakhak.orggoogle.com

In the synthesis utilizing ethyl orthoformate, allowing the reaction to proceed at room temperature for an extended period (6-8 hours) without refluxing helps to minimize the formation of resinous byproducts. orgsyn.org The use of a solvent may not be necessary and can even be detrimental, as solvent-free conditions can lead to higher yields and easier purification. google.com

Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst | Reagents | Yield (%) | Key Conditions |

| Direct Acetalization | Hydrochloric Acid | Acrolein, Ethanol | 24-30 | - |

| Direct Acetalization | p-Toluenesulfonic Acid | Acrolein, Ethanol | up to 82 | 0.001-0.010 mol% p-TsOH, 25-35°C, continuous water removal |

| Orthoformate Method | Ammonium Nitrate | Acrolein, Ethyl Orthoformate, Anhydrous Ethanol | 72-80 | Room temperature, 6-8 hours |

Byproduct Formation and Strategies for Minimization (e.g., β-alkoxypropionaldehyde)

A significant challenge in the direct acetalization of acrolein is the formation of byproducts, most notably β-alkoxypropionaldehydes and their corresponding acetals. yakhak.orgyakhak.orggoogle.com This occurs due to the conjugate addition of the alcohol to the carbon-carbon double bond of acrolein, a reaction that competes with the desired acetalization at the carbonyl group. yakhak.orgyakhak.org

Strategies to minimize byproduct formation include:

Careful control of reaction conditions: As mentioned, using a minimal amount of a milder acid catalyst like p-TsOH and maintaining a low reaction temperature can favor acetalization over conjugate addition. yakhak.orgyakhak.org

Use of orthoformates: Triethyl orthoformate reacts preferentially at the carbonyl group, significantly reducing the formation of β-ethoxypropionaldehyde. hsppharma.com

Avoiding excess alcohol: While an excess of alcohol is typically used to drive acetal formation, in the case of acrolein, it can also promote the side reaction. Using a stoichiometric amount of alcohol can help to limit byproduct formation.

Synthesis from Substituted Acetal Precursors

An alternative approach to the synthesis of this compound involves starting from a precursor that already contains the diethyl acetal functionality and then introducing the double bond. yakhak.orgyakhak.org This method avoids the direct handling of the highly reactive acrolein.

β-Aminopropionaldehyde Diethyl Acetal as a Starting Material

One such precursor is β-aminopropionaldehyde diethyl acetal. yakhak.orgyakhak.org This compound can be converted to this compound through an elimination reaction. A reported method involves treating β-aminopropionaldehyde diethyl acetal with sodium sulfite, 2-nitrophenol, and stannous chloride, which results in the formation of this compound with a yield of 76%. yakhak.orgyakhak.org Another procedure describes using sodium sulfite, 2-nitrophenol, and strontium chloride in acetonitrile (B52724) at 135°C to achieve an 83% yield. chemicalbook.com

β-Chloropropionaldehyde Diethyl Acetal as a Starting Material

One established method for synthesizing this compound utilizes β-chloropropionaldehyde diethyl acetal as the precursor. yakhak.orgorgsyn.org This approach involves a dehydrochlorination reaction, typically facilitated by a strong base.

The synthesis of the starting material, β-chloropropionaldehyde diethyl acetal itself, can be achieved by reacting acrolein with alcoholic hydrogen chloride. orgsyn.org This reaction proceeds by the addition of hydrogen chloride across the double bond of acrolein, followed by acetalization of the aldehyde group with ethanol. It is crucial to neutralize all acid before washing the product with water, as the acetal is readily hydrolyzed by dilute acids. orgsyn.org

The subsequent conversion to this compound is accomplished through treatment with a base, such as powdered potassium hydroxide (B78521). orgsyn.orgonepetro.org The reaction is vigorous and involves heating the mixture of β-chloropropionaldehyde diethyl acetal and the base. orgsyn.org The dryness of the potassium hydroxide is critical for achieving a good yield; if the base is not sufficiently anhydrous, the yield can decrease significantly. orgsyn.org The reaction mixture is then distilled to isolate the this compound. orgsyn.org Yields of around 75% have been reported for this method. yakhak.orgorgsyn.org

Table 1: Synthesis of this compound from β-Chloropropionaldehyde Diethyl Acetal

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|

Dehydrohalogenation Reactions in this compound Synthesis

The core of the synthesis from β-chloropropionaldehyde diethyl acetal is a dehydrohalogenation reaction. orgsyn.orgonepetro.org This is a type of elimination reaction where a hydrogen atom and a halogen atom are removed from adjacent carbon atoms, resulting in the formation of a double bond. upertis.ac.id In this specific case, the strong base, typically potassium hydroxide, abstracts a proton from the α-carbon (the carbon adjacent to the acetal group), and the chloride ion is eliminated from the β-carbon. This concerted or stepwise process leads to the formation of the carbon-carbon double bond characteristic of this compound. orgsyn.org

The efficiency of this dehydrohalogenation is highly dependent on the reaction conditions. The use of a strong, non-aqueous base like fused and pulverized potassium hydroxide is essential to favor the elimination reaction over potential side reactions, such as substitution. orgsyn.org The high temperature employed also facilitates the elimination process. orgsyn.org

Another example of dehydrohalogenation in a related synthesis is the formation of propiolaldehyde diethyl acetal from 2,3-dibromopropionaldehyde diethyl acetal using a phase-transfer catalyst and sodium hydroxide. orgsyn.org This demonstrates the broader applicability of dehydrohalogenation in generating unsaturated acetals.

Advanced and Novel Synthetic Routes

Research into the synthesis of this compound continues to evolve, with a focus on developing more efficient, sustainable, and versatile methodologies.

Enzymatic and Biocatalytic Approaches

While specific enzymatic or biocatalytic routes for the direct synthesis of this compound are not extensively documented in the provided search results, the broader field of biocatalysis offers potential avenues. Enzymes are known for their high selectivity and ability to function under mild conditions, which could be advantageous in avoiding the formation of byproducts often seen in traditional chemical syntheses. The synthesis of acrolein itself from glycerol (B35011), a renewable feedstock, has been a subject of interest, and enzymatic pathways could potentially be integrated into a multi-step synthesis of this compound. d-nb.info

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry offers a promising alternative to traditional batch processing for the synthesis of this compound. Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, safety, and scalability. d-nb.info For instance, a patented method describes the continuous production of acrolein acetals by passing a liquid mixture of acrolein and an alcohol through a bed of a solid catalyst in a reaction tube. google.com This approach allows for the straightforward separation of the product from the catalyst and unreacted starting materials. google.com The synthesis of acrolein from glycerol has also been explored in continuous flow systems under supercritical water conditions, highlighting the potential for integrating green starting materials with advanced processing technologies. d-nb.info

Sustainable and Green Chemistry Methodologies in Acetal Synthesis

Green chemistry principles are increasingly being applied to the synthesis of acetals, including this compound. One approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing waste. A patent describes the use of a porous solid calcined silica-alumina hydrogel as a catalyst for the reaction of acrolein and an alcohol at moderate temperatures (0°C to 50°C). google.com Another method avoids the use of a solvent altogether, reacting acrolein with an orthoformate in the presence of an acidic catalyst. google.com This solvent-free approach simplifies the workup and reduces the environmental impact of the process. The reaction of acrolein with ethyl orthoformate in the presence of ammonium nitrate is another example of a more environmentally benign synthesis, offering high yields of 72-80%. yakhak.orgorgsyn.org

Table 2: Comparison of Synthetic Methodologies for this compound

| Methodology | Starting Materials | Key Features | Reported Yield | Reference(s) |

|---|---|---|---|---|

| Classical Dehydrohalogenation | β-Chloropropionaldehyde Diethyl Acetal, Potassium Hydroxide | High temperature, strong base | ~75% | yakhak.orgorgsyn.org |

| Reaction with Orthoformate | Acrolein, Ethyl Orthoformate, Ammonium Nitrate | Mild conditions, high yield | 72-80% | yakhak.orgorgsyn.org |

| Continuous Flow | Acrolein, Ethanol, Solid Acid Catalyst | Precise control, easy separation | 77% (based on ethanol consumed) | google.com |

| Solvent-Free | Acrolein, Orthoformate, Acidic Catalyst | No solvent, simplified workup | Not specified | google.com |

Chemical Transformations and Reactivity of Acrolein Diethyl Acetal

Heck Arylation Reactions

The Heck arylation, a palladium-catalyzed reaction between an unsaturated compound and an aryl halide, is a prominent transformation involving acrolein diethyl acetal (B89532). This reaction provides a direct method for the arylation of the vinyl group in the acetal.

Nickel-Catalyzed Arylation

Acrolein diethyl acetal serves as a valuable substrate in nickel-catalyzed cross-coupling reactions, particularly for the synthesis of β-arylated aldehydes. researchgate.netacs.orgnih.gov This method provides an effective route for forming carbon-carbon bonds at the β-position of the original α,β-unsaturated system. In a typical reaction, organic halides are reductively coupled with this compound at elevated temperatures, such as 70°C, in the presence of a catalytic amount of a nickel(II) bromide precursor. researchgate.netnih.gov This process results in the allylic displacement of one of the ethoxy groups, yielding a mixture of (Z)- and (E)-enol ethers. researchgate.netacs.orgnih.gov These enol ether intermediates can then be readily hydrolyzed to afford the corresponding β-arylated aldehydes. acs.org

The nickel-catalyzed arylation of this compound can be efficiently performed using an electrochemical approach. acs.org This electroreductive method, often referred to as nickel-catalyzed electroreductive arylation, involves the electrolysis of the aryl halide and this compound with a nickel complex as the catalyst precursor. acs.org The reaction is typically conducted in an undivided cell using a sacrificial iron anode, which generates iron ions that have been found to cooperate in the coupling process and improve reaction yields. acs.org

A key aspect of this transformation is the choice of solvent. While a 1:1 mixture of DMF/acetonitrile (B52724) is suitable for many activated olefins, it is ineffective for the arylation of this compound. Instead, a solvent system of DMF containing 10% pyridine (B92270) is required for the complete consumption of the aryl halide. acs.org This suggests that pyridine plays a crucial role in stabilizing the reduced nickel species, as this compound itself is not as effective at coordinating with the catalyst as α,β-unsaturated carbonyl compounds are. acs.org The reaction proceeds via an SN2' displacement of an ethoxy group to form the γ-arylated enol ether, which can be isolated or hydrolyzed in situ. acs.org

The subsequent hydrolysis of the crude enol ether mixture to the final aldehyde product can be achieved using methods such as treatment with 6 N HCl or a 3:1 mixture of acetic acid and water. acs.org

Table 1: Electrochemical Nickel-Catalyzed Arylation of this compound with Various Aryl Halides acs.org

| Entry | Aryl Halide | Product (β-Arylated Aldehyde) | Isolated Yield (%) |

| 1 | Bromobenzene | 3-Phenylpropanal | 58 |

| 2 | 4-Bromotoluene | 3-(p-Tolyl)propanal | 51 |

| 3 | 4-Bromoanisole | 3-(4-Methoxyphenyl)propanal | 55 |

| 4 | 4-Bromobenzonitrile | 3-(4-Cyanophenyl)propanal | 45 |

| 5 | 2-Bromopyridine | 3-(Pyridin-2-yl)propanal | 28 |

| 6 | 1-Bromonaphthalene | 3-(Naphthalen-1-yl)propanal | 40 |

Reaction conditions: this compound, aryl halide, NiBr2(bpy) (5 mol %), DMF/pyridine (9:1), iron anode, carbon cathode, 70°C. acs.org

The nickel-catalyzed arylation of this compound is presented as a strategic substitute for the direct 1,4-conjugate addition of aryl halides to acrolein. acs.orgnih.gov While nickel-catalyzed 1,4-additions are highly effective for introducing aryl groups to various activated olefins, the direct use of α,β-unsaturated aldehydes like acrolein can be problematic due to their high reactivity and tendency to polymerize. acs.orgelectronicsandbooks.com this compound acts as a stable and effective surrogate for acrolein in this context. acs.org

The mechanism of the electrochemical nickel-catalyzed arylation of this compound involves a series of well-defined steps. acs.org The process is initiated by the electrochemical reduction of the Ni(II) catalyst precursor to a more active, low-valent nickel species. This reduced nickel complex is stabilized by coordination with both pyridine from the solvent and the this compound substrate. acs.org

The key catalytic cycle proceeds as follows:

Oxidative Addition: The active nickel catalyst reacts with the aryl halide (Ar-X) in an oxidative addition step to form an arylnickel(II) intermediate (Ar-Ni-X). acs.org

Insertion: The unsaturated C=C bond of the this compound substrate inserts into the Aryl-Nickel bond. acs.org

β-Elimination: The final step is a β-elimination of a Ni(II) species and an ethoxy group, which is believed to be assisted by Fe2+ ions generated from the sacrificial anode. acs.org This regenerative step releases the γ-arylated enol ether product and the Ni(II) species, which can re-enter the catalytic cycle after being electrochemically reduced. acs.org

The necessity of pyridine in the solvent mixture highlights its important role in stabilizing the catalytically active nickel species throughout the cycle, which is essential for efficient turnover. acs.org

Other Carbon-Carbon Bond Forming Reactions

This compound has been investigated as a promising substitute for acrolein in Mukaiyama-Michael reactions. jyu.fijyu.fi The Mukaiyama-Michael reaction is a conjugate addition of a silyl (B83357) enol ether to an α,β-unsaturated carbonyl compound, typically catalyzed by a Lewis acid. rsc.org Using this compound in place of acrolein offers advantages in handling and stability. jyu.fijyu.fi

In one study, the reaction between a β-keto ester and this compound was examined in the presence of a chiral palladium catalyst. nii.ac.jp The outcome was notably different from reactions with other acetals, yielding the formal 1,4-addition product as the major species. nii.ac.jp This demonstrates the unique reactivity of the α,β-unsaturated acetal system in this type of transformation. nii.ac.jp

The development of stereoselective and enantioselective variants of the Mukaiyama-Michael reaction involving this compound is an area of active research. jyu.fi The goal is to control the formation of new stereocenters during the carbon-carbon bond-forming step.

Significant success has been achieved in a related catalytic asymmetric aldol-type reaction between a β-keto ester and this compound, catalyzed by a chiral palladium(II) complex. nii.ac.jp This reaction proceeded with excellent stereocontrol, affording the product with high diastereoselectivity and enantioselectivity. nii.ac.jp

Table 2: Palladium-Catalyzed Asymmetric Reaction of a β-Keto Ester with this compound nii.ac.jp

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1a | 0 | 24 | 96 | 2.3 / 1 | 98 / 98 |

| 1a | -20 | 24 | 61 | 7.7 / 1 | >99 / >99 |

| 1c | 0 | 12 | 58 | 11 / 1 | 72 / 34 |

Reaction of tert-butyl 2-oxocyclopentanecarboxylate with this compound in THF using different chiral Pd(II) catalysts (1a, 1c). nii.ac.jp

These findings underscore the potential of this compound as a substrate in developing new enantioselective carbon-carbon bond-forming methodologies. nii.ac.jp Initial studies using organocatalysts, such as 2,5-diarylpyrrolidines which have proven effective for Mukaiyama-Michael reactions with acrolein, have also shown promising results when using this compound as the substrate. jyu.fi

Mukaiyama-Michael Reactions

Organocatalytic Applications

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and while direct applications of this compound in this field are still developing, related acetals have shown significant promise. For instance, studies on β-nitroacrolein dimethyl acetal have demonstrated its utility in organocatalytic conjugate additions. In these reactions, various aldehydes add to the β-position of the nitro-activated double bond, catalyzed by commercially available organocatalysts. This process yields highly functionalized nitroaldehydes with excellent yields and stereoselectivities. nih.gov The success of these transformations with a closely related acetal suggests the potential for developing similar organocatalytic strategies using this compound as a three-carbon synthon.

Furthermore, research has explored the substitution of the highly reactive acrolein with this compound in Mukaiyama-Michael reactions. jyu.fi This approach aims to circumvent the challenges associated with the handling of acrolein, such as its propensity to polymerize. jyu.fi

Radical Cyclizations for Complex Molecule Synthesis

This compound has proven to be a key precursor in the synthesis of complex molecules via radical cyclization pathways. A notable application is in the synthesis of the natural product (±)- and (-)-botryodiplodin. In this synthesis, this compound is reacted with a precursor to form an intermediate that undergoes a stereoselective radical cyclization, a critical step in forming the core structure of the target molecule. yakhak.org

Alkylation of Metallated Derivatives

The generation of carbanionic species from this compound and its derivatives opens avenues for the formation of new carbon-carbon bonds through alkylation. A significant strategy involves the lithiation of related compounds, such as 3-chloropropanal (B96773) diethyl acetal, which can be readily prepared from acrolein. rsc.orgpsu.edu This lithiated species, a masked lithium homoenolate, reacts with various electrophiles, including carbonyl compounds, to produce γ-substituted acetals. rsc.orgpsu.edu These intermediates can then be further transformed, for instance, through oxidation to yield γ-substituted butyrolactones. rsc.orgpsu.edu

Reductive lithiation of this compound itself has also been explored. core.ac.uk Using lithium metal in the presence of an aromatic catalyst, an allylic lithioether can be generated and trapped in situ with carbonyl compounds, although yields can be variable depending on the reaction conditions. core.ac.uk

Cadiot-Chodkiewicz Coupling

While direct examples involving this compound are not extensively documented, the structurally related propiolaldehyde diethyl acetal is known to participate in the Cadiot-Chodkiewicz coupling reaction. orgsyn.orgorgsyn.org This copper-catalyzed cross-coupling reaction involves a terminal alkyne and a haloalkyne, yielding a 1,3-diyne (di-alkyne). orgsyn.orgorgsyn.orgwikipedia.org The general mechanism proceeds through the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination with the haloalkyne to forge the new carbon-carbon bond. wikipedia.org Given this reactivity, it is plausible that derivatives of this compound containing a terminal alkyne could undergo this important transformation for the synthesis of polyacetylenic structures.

Reactions with Organocuprates

The reaction of organocuprates with α,β-unsaturated systems is a cornerstone of organic synthesis. Similar to the Cadiot-Chodkiewicz coupling, propiolaldehyde diethyl acetal, a related three-carbon building block, has been shown to react with organocuprates. orgsyn.orgorgsyn.org These reactions typically proceed via a conjugate addition mechanism, where the organocuprate adds to the β-position of the unsaturated system. The mechanism is thought to involve the formation of a lithium organocuprate, coordination to the carbonyl (or its masked form), oxidative addition to a Cu(III) intermediate, and subsequent reductive elimination to form the new C-C bond. researchgate.net In the presence of cuprous bromide, Grignard reagents can also attack the β-position of this compound to yield enol ethers, which are readily hydrolyzable to the corresponding β-substituted aldehydes. uwindsor.ca

Hydrolysis and Deacetalization for Acrolein Generation

A crucial aspect of using this compound as a synthetic surrogate is the efficient regeneration of the acrolein molecule at the desired stage. This is typically achieved through hydrolysis of the acetal moiety, a reaction that is generally acid-catalyzed. google.commdpi.com However, the recovery of acrolein from the hydrolysis of its acetals can be challenging due to the high reactivity of acrolein itself. google.com Under acidic conditions, acrolein has a strong tendency to polymerize or form by-products, leading to poor yields if the reaction is not carefully controlled. google.com

Acid Hydrolysis Methods

The mechanism of acid-catalyzed acetal hydrolysis involves the protonation of one of the alkoxy groups, converting it into a good leaving group (an alcohol). chemistrysteps.comorgoreview.compearson.com The resulting oxonium ion is then attacked by water to form a hemiacetal, which, after protonation of the second alkoxy group, eliminates another molecule of alcohol to yield the protonated aldehyde. chemistrysteps.comorgoreview.com Deprotonation then furnishes the final aldehyde product. To drive the equilibrium towards the aldehyde, a large excess of water is typically used. chemistrysteps.com

Various acidic conditions have been employed for the deacetalization of this compound. These range from dilute aqueous acids to solid acid catalysts. google.comorganic-chemistry.org The use of strong acid ion-exchange resins, such as perfluorosulfonic acid resins, has been shown to be a particularly effective method for the rapid and essentially complete conversion of this compound to acrolein. google.comresearchgate.net This method has the advantage of easy separation of the catalyst from the reaction mixture.

The table below presents data on the conversion of this compound to acrolein under specific acid-catalyzed conditions.

| Acid Catalyst | Substrate Concentration | Reaction Time | Conversion to Acrolein | Reference |

|---|---|---|---|---|

| NAFION NR-50 resin | 1200 µg/mL | ~5 minutes | Essentially complete | google.comresearchgate.net |

| NAFION 410 | 1680 µg/mL | 15 minutes | ~100% (theoretical yield) | google.com |

| 2 M HCl | - | - | Used for in situ hydrolysis following Heck reaction | organic-chemistry.org |

Catalytic Materials for Acrolein Release (e.g., Sulfonic Acid Catalytic Materials)

The controlled release of acrolein from this compound is a critical step for many of its applications. This hydrolysis is typically catalyzed by acids. Sulfonic acid-based materials have proven to be particularly effective for this transformation. google.comgoogle.com These catalysts can be homogeneous, such as p-toluenesulfonic acid, or heterogeneous. google.com

Heterogeneous sulfonic acid catalysts, including ion-exchange resins and sulfated metal oxides, offer significant advantages, such as ease of separation and reusability. google.comresearchgate.net A key development in this area is the use of non-silica acidic catalytic surfaces, like ion-exchange resins featuring sulfonic acid groups (e.g., perfluorosulfonic acid resins like Nafion). google.com These solid acid catalysts facilitate the rapid hydrolysis of this compound to release acrolein, often at ambient temperature and near-neutral pH. google.com The mechanism involves the protonation of one of the alkoxy groups of the acetal, which is more effective with the strong acidity provided by sulfonic acid groups. google.com

Sulfated metal oxides (such as SO₄²⁻/ZrO₂, SO₄²⁻/TiO₂, and SO₄²⁻/SnO₂) have also been identified as highly efficient, reusable solid acid catalysts for both the formation and hydrolysis of acetals, including those of acrolein. researchgate.net

Table 1: Catalytic Materials for Acrolein Release from this compound

| Catalyst Type | Specific Examples | Key Features | Source(s) |

| Homogeneous Sulfonic Acids | p-Toluenesulfonic acid, Sulfuric acid, Sulfamic acid | Soluble in the reaction medium. | google.com |

| Sulfonic Acid Ion-Exchange Resins | Perfluorosulfonic acid resins (e.g., Nafion) | Heterogeneous, reusable, effective at ambient temperature and near-neutral pH, rapid hydrolysis. | google.com |

| Sulfated Metal Oxides | SO₄²⁻/ZrO₂, SO₄²⁻/TiO₂, SO₄²⁻/SnO₂ | Heterogeneous, reusable, efficient for both acetal formation and hydrolysis. | researchgate.net |

Challenges and Optimization in Acrolein Recovery

The primary challenge in the recovery of acrolein following the hydrolysis of its acetals is the high reactivity of acrolein itself. google.com Prolonged exposure to the acidic conditions required for deacetalization can lead to undesirable side reactions, including polymerization and the formation of by-products. This makes the recovery of pure acrolein from dilute aqueous acid solutions difficult, often resulting in poor yields. google.com

Optimization strategies focus on minimizing the contact time of the liberated acrolein with the acid catalyst and controlling the reaction environment. A significant improvement involves using reusable, solid-phase acid catalysts, such as sulfonic acid ion-exchange resins. google.com These materials allow for the rapid generation of acrolein, which can then be immediately used in a subsequent reaction or removed from the system, thus preventing degradation. google.com

In the context of multi-step, one-pot syntheses, reaction conditions can be optimized to balance acrolein release and its subsequent consumption. For instance, in the Doebner-Von Miller synthesis of quinoline (B57606), it was found that while a biphasic solvent system is beneficial when using acrolein directly, a monophasic system (6N HCl without an organic co-solvent) gave a significantly higher product yield when starting with this compound. This suggests that in this system, the controlled, in situ generation of acrolein from the acetal is more efficient in a purely aqueous acidic phase. Similarly, in the synthesis of 3-picoline, the addition of water was found to be crucial to promote the hydrolysis of this compound and prevent its polymerization in the presence of ammonia. researchgate.net

Cyclization and Annulation Reactions

This compound is a valuable C3 building block in the synthesis of cyclic and heterocyclic compounds.

This compound has emerged as a superior alternative to acrolein in the Doebner-Von Miller reaction for synthesizing quinolines. epa.govnih.gov This reaction involves the cyclization of anilines with an α,β-unsaturated carbonyl component. nih.gov Using this compound as the three-carbon annulation partner provides a robust and straightforward procedure that is compatible with a variety of substituted anilines and often results in moderate to good product yields. epa.gov

The reaction is typically performed in a monophasic, organic solvent-free medium, such as dilute hydrochloric acid. epa.gov The proposed mechanism involves the initial acid-mediated hydrolysis of the acetal to form a reactive intermediate, such as protonated acrolein or an oxocarbenium ion. nih.govresearchgate.net This is followed by a conjugate addition of the aniline (B41778), a dehydrative ring closure, and a final oxidative aromatization step to yield the quinoline product. nih.gov To enhance efficiency and environmental friendliness, methods using microwave-assistance with solid catalysts like Ni/Beta zeolite have also been developed. researchgate.net

Table 2: Optimization of Doebner-Von Miller Reaction with Aniline

| Acrolein Source | Reaction Conditions | Quinoline Yield | Source(s) |

| Acrolein | Toluene / 6N HCl (biphasic), 24h | 25% | |

| This compound | Toluene / 6N HCl (biphasic), 24h | 25% | |

| This compound | 6N HCl (monophasic), 24h | 54% | |

| This compound | Ni/Beta zeolite, microwave, solvent-free | up to 83% | researchgate.net |

This compound is a competent reactant in [4+2] annulation, or Diels-Alder, reactions for constructing six-membered rings. In the presence of an acid, it can generate the ethoxyallyl cation, which acts as a potent dienophile. This reactivity allows it to participate in Diels-Alder reactions even at low temperatures, providing a pathway to various carbocyclic and heterocyclic systems. While the Doebner-Von Miller reaction is a form of annulation, the term [4+2] annulation more broadly applies to cycloaddition reactions. For example, this compound's potential has been noted in reactions with enolic compounds and in N-Heterocyclic Carbene (NHC)-catalyzed annulation processes. acs.org

Polymerization Reactions

The vinyl group of this compound allows it to undergo addition polymerization. Its use as a monomer offers a route to polymers with "masked" aldehyde functionalities, which can be later hydrolyzed to reveal reactive aldehyde groups. google.com

This compound can be copolymerized with a range of other ethylenically unsaturated monomers via free-radical polymerization. google.com Common comonomers include styrene (B11656), acrylonitrile, vinyl acetate (B1210297), and methyl methacrylate. google.comscielo.org.aracs.org The polymerization is typically initiated by organic peroxides, such as benzoyl peroxide. google.com

One notable application is in the synthesis of core-shell polymer particles via emulsion polymerization. scielo.org.ar In this process, a polystyrene core can be synthesized first, followed by a second step where a mixture of styrene and this compound is copolymerized to form a functional shell around the core. scielo.org.ar The resulting acetal groups on the surface can then be used for further chemical modification, such as the covalent coupling of proteins. scielo.org.ar

Applications of Acrolein Diethyl Acetal in Complex Chemical Synthesis

Precursor in Natural Product Total Synthesis

Acrolein diethyl acetal (B89532) has been employed as a key starting material or intermediate in the total synthesis of a range of biologically active natural products. chemicalbook.comlifechempharma.comscientificlabs.co.uksigmaaldrich.com Its utility is highlighted in the construction of intricate molecular architectures.

The synthesis of (−)-(Z)-Deoxypukalide, a marine natural product, has utilized acrolein diethyl acetal as a precursor. chemicalbook.comlifechempharma.comscientificlabs.co.uksigmaaldrich.com While the specific details of its incorporation into the synthetic route are part of a broader synthetic strategy, its role underscores the importance of this reagent in building complex molecular frameworks.

This compound is a crucial component in the total synthesis of (−)-Laulimalide and its analogue, Neolaulimalide, which are potent microtubule-stabilizing agents with significant antitumor activity. chemicalbook.comlifechempharma.comscientificlabs.co.uksigmaaldrich.comacs.org In one synthetic approach, the dihydropyran ring system of laulimalide (B1674552) is constructed using a ring-closing metathesis strategy. acs.org This involves the transketalization of a homoallylic alcohol with this compound in the presence of a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) to yield a diene. acs.org This diene then undergoes a ring-closing olefin metathesis reaction to form the dihydropyran ring, a key structural feature of laulimalide. acs.org

Table 1: Key Reaction in the Synthesis of a (−)-Laulimalide Fragment

| Reactant | Reagent | Product | Reaction Type | Yield |

|---|---|---|---|---|

| Homoallylic alcohol | This compound, PPTS | Diene | Transketalization | 83% acs.org |

The synthesis of the fungal metabolite (−)-Botryodiplodin has also seen the application of this compound. chemicalbook.comlifechempharma.comscientificlabs.co.uksigmaaldrich.comyakhak.orgsigmaaldrich.com It serves as a building block in the early stages of the synthesis. yakhak.org The reaction between a starting material and this compound forms a key intermediate which, after a few subsequent steps, leads to the core structure of (−)-Botryodiplodin. yakhak.org

In the total synthesis of the amino acid (+)-Lycoperdic acid, this compound has been investigated as a substitute for the more volatile and challenging-to-handle acrolein. jyu.fi The synthesis utilizes a Mukaiyama-Michael reaction, and studies have shown that this compound can serve as a viable precursor, releasing acrolein in situ under the reaction conditions. jyu.fi This approach offers a practical advantage in handling and storage. jyu.fi

Propiolaldehyde diethyl acetal, a derivative of this compound, is a key building block in the synthesis of naturally occurring polyacetylenes. orgsyn.org This is achieved through various methods, including the alkylation of its metallated derivatives and Cadiot-Chodkiewicz coupling reactions. orgsyn.org

The synthesis of steroids has also incorporated derivatives of this compound. orgsyn.org For instance, propiolaldehyde diethyl acetal has been utilized in the construction of the steroid framework, showcasing the versatility of this class of reagents in building complex polycyclic structures. orgsyn.org

This compound is instrumental in constructing a wide array of intricate molecular architectures, particularly in the synthesis of bioactive compounds and as a key intermediate in industrial production.

Synthesis of Bioactive Compounds

The unique reactivity of this compound makes it a cornerstone for synthesizing various biologically significant molecules.

This compound is widely employed in the palladium-catalyzed Heck reaction to synthesize cinnamaldehyde (B126680) derivatives. lifechempharma.comchemicalbook.com This method is particularly advantageous as it circumvents the challenges associated with the direct use of acrolein, which has a strong tendency to polymerize under typical Heck reaction conditions. researchgate.net The reaction involves coupling this compound with various aryl halides (iodides, bromides, and chlorides) to form the corresponding cinnamaldehyde acetals, which are then easily hydrolyzed to the final aldehyde products. researchgate.netscispace.com These derivatives are significant in the pharmaceutical and cosmetic industries, valued for their applications in fragrances and as precursors to medicinal compounds. businessresearchinsights.com

The chemoselective Heck arylation can be finely tuned; depending on the reaction conditions, the process can selectively yield either 3-arylpropanoate esters or cinnamaldehyde derivatives. lifechempharma.comsfdchem.comresearchgate.net

| Aryl Halide Reactant | Catalyst/Conditions | Resulting Product Class | Reference |

|---|---|---|---|

| Aryl Iodides | Palladium Catalyst, Base (e.g., K₂CO₃), Acid Workup | Cinnamaldehydes | scispace.comresearchgate.net |

| Aryl Bromides | Palladium Catalyst, Base (e.g., K₂CO₃), Acid Workup | Cinnamaldehydes | scispace.comresearchgate.net |

| Aryl Chlorides | Kaiser Oxime Resin Derived Palladacycle | Cinnamaldehyde Derivatives | researchgate.net |

| (Hetero)aromatic Bromides | [Pd(NH₃)₄]/NaY Zeolite Catalyst | Cinnamaldehydes | researchgate.net |

Beyond palladium catalysis, this compound is used in nickel-catalyzed reactions to produce β-arylated aldehydes. acs.org This process involves the reductive coupling of organic halides with this compound. The reaction proceeds through an allylic displacement of one of the alkoxy groups to give (Z)- and (E)-enol ethers. acs.orgresearchgate.net Subsequent hydrolysis of these enol ether intermediates affords the target β-arylated aldehydes. acs.orgresearchgate.net This method serves as an effective substitute for the direct 1,4-addition of aryl halides to acrolein, offering a pathway to valuable synthetic intermediates. acs.org

This compound serves as a key precursor in the synthesis of advanced fluorescent probes for bioimaging. Specifically, it is used to create cinnamaldehyde fragments that can be incorporated into complex dye structures like the aza-boron-dipyrromethene (aza-BODIPY) core. researchgate.net The synthesis is achieved through the Heck functionalization of an iodo-substituted aza-BODIPY core with this compound, followed by acidic workup to yield the cinnamaldehyde-functionalized dye. researchgate.net

These resulting aza-BODIPY derivatives are highly valuable as they exhibit absorption and emission spectra in the far-red to near-infrared (NIR) region (typically 650–950 nm). researchgate.netnih.gov This spectral window is often called the "therapeutic window" or "optical window" for biological imaging because it minimizes tissue autofluorescence and allows for deeper tissue penetration, making these probes exceptionally useful for in-vivo imaging applications. nih.govmdpi.com

| Precursor | Reaction | Intermediate Fragment | Final Application | Reference |

|---|---|---|---|---|

| This compound | Heck Coupling | Cinnamaldehyde Moiety | Far-Red/NIR Aza-BODIPY Probes for Bioimaging | researchgate.net |

Intermediate in Industrial Chemical Production

This compound's stability and controlled reactivity make it a superior intermediate for the large-scale synthesis of important industrial chemicals.

The essential amino acid methionine is a vital compound produced on a massive industrial scale, primarily as a supplement for poultry feed. onepetro.org The industrial synthesis of methionine starts with acrolein. wikipedia.org The process involves the reaction of acrolein with methyl mercaptan to form β-(methylmercapto)propionaldehyde. yakhak.org This intermediate then undergoes a Strecker synthesis (reaction with hydrogen cyanide, ammonia, and carbon dioxide) to produce a hydantoin (B18101) derivative, which is subsequently hydrolyzed to yield methionine. yakhak.orgresearchgate.net While acrolein itself is the direct precursor, this compound functions as a stable, protected equivalent of acrolein, a crucial building block for the chemical industry. wikipedia.orgyakhak.org

This compound is a key reagent in improved Skraup-Doebner-Von Miller reactions for the synthesis of quinoline (B57606) derivatives. researchgate.net Quinolines are a ubiquitous class of heterocyclic compounds that form the core scaffold for numerous pharmaceuticals, including antimalarial and anticancer agents. researchgate.netresearchgate.net In this synthesis, this compound acts as a three-carbon annulation partner that reacts with substituted anilines. researchgate.net

This method is considered a significant improvement over classic syntheses that use glycerol (B35011) or acrolein directly, as it proceeds under milder, often solvent-free conditions and avoids the need for harsh oxidizing agents. researchgate.netdu.edu The reaction is believed to proceed via the in-situ acid-mediated hydrolysis of the acetal to generate the reactive protonated acrolein, which then undergoes conjugate addition with the aniline (B41778), followed by cyclization and aromatization to form the quinoline ring. researchgate.netnih.gov This approach provides moderate to good yields of a variety of quinoline products. researchgate.netscispace.com

| Reactant 1 | Reactant 2 (Acrolein Source) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Aniline | This compound | Improved Skraup-Doebner-Von Miller | Quinoline | researchgate.net |

| Differentially Substituted Anilines | This compound | Improved Skraup-Doebner-Von Miller | Substituted Quinolines | researchgate.net |

| Aniline | This compound (hydrolyzed in situ) | Modified Doebner-Von Miller | Heteroring-unsubstituted Quinolines | nih.gov |

Role in Advanced Materials and Polymer Science

This compound (ADEA) serves as a valuable monomer and chemical intermediate in the fields of advanced materials and polymer science. Its protected aldehyde functionality allows for its incorporation into polymer chains, which can then be deprotected to introduce reactive aldehyde groups for further modification or to impart specific properties to the final material.

Copolymerization of this compound

This compound can be copolymerized with various monomers to create functional polymers. The acetal group is generally stable under polymerization conditions and can be carried into the resulting polymer chain.

Research has shown that acrolein dimethyl acetal, a closely related compound, can be copolymerized with ethene using a cationic α-diimine palladium chelate catalyst. acs.orgthomassci.com This process yields branched copolymers. acs.orgthomassci.com While this specific study focuses on the dimethyl acetal, the principle extends to the copolymerization of acrolein acetals in general. The process, however, can be subject to catalyst deactivation. acs.org

A study on the copolymerization of ethylene (B1197577) with this compound (ADEA) and other allyl monomers demonstrated the potential for creating functionalized polyolefins. d-nb.info

| Copolymerization of Ethylene and this compound (ADEA) d-nb.info | |

| Catalyst | Palladium-based catalyst |

| Comonomers | Ethylene, this compound (ADEA) |

| Resulting Polymer | Functionalized polyethylene (B3416737) with acetal groups |

| Observation | The incorporation of ADEA was studied to enhance the functionality of the resulting copolymer. |

This table summarizes the findings from a study on the copolymerization of ethylene with various allyl monomers, including this compound.

This compound is used in emulsion polymerization with styrene (B11656) to synthesize functionalized polymer particles. scielo.org.arresearchgate.netscielo.org.ar This process often involves a two-step method to create "core-shell" latex particles where the ADEA is copolymerized in the shell. scielo.org.arresearchgate.netscielo.org.arresearchgate.net

In one study, two types of acetal-functionalized latex particles, A1 and A2, were prepared by batch emulsion copolymerization of styrene and this compound (ADEA). scielo.org.ar The synthesis conditions for these particles are detailed in the table below.

| Synthesis of Acetal-Functionalized Latex Particles (A1 and A2) scielo.org.ar | |

| Parameter | Latex A1 |

| Styrene/ADEA Ratio (w/w) | 2:1 |

| Initiator | Potassium Persulfate |

| Temperature | 70°C |

| Reaction Time | 10 hours |

| Parameter | Latex A2 |

| Styrene/ADEA Ratio (w/w) | 1:2 |

| Initiator | Potassium Persulfate/Sodium Metabisulfite (Redox Couple) |

| Temperature | 60°C |

| Reaction Time | 6 hours |

This table details the experimental conditions for the synthesis of two different styrene/ADEA copolymer latexes.

Synthesis of Functionalized Polymers

The primary role of this compound in polymer science is to introduce a masked aldehyde group into a polymer structure. This latent functionality can be utilized for post-polymerization modifications.

A significant application of this compound is in the creation of monodisperse, functionalized core-shell latex particles. scielo.org.arresearchgate.netresearchgate.net In this process, a seed of polystyrene (the core) is first synthesized. Subsequently, a shell is formed by the copolymerization of styrene and a functional monomer like this compound. scielo.org.arresearchgate.netscielo.org.arresearchgate.net

This method allows for the precise placement of the acetal functional groups on the surface of the polymer particles. researchgate.net These functionalized particles have applications in diagnostics, for example, as supports for the covalent coupling of proteins. scielo.org.arresearchgate.netscielo.org.ar

| Two-Step Synthesis of Core-Shell Acetal-Functionalized Particles scielo.org.arresearchgate.netscielo.org.ar | |

| Step 1: Core Synthesis | Batch emulsion polymerization of styrene to form polystyrene (PS) seed latex particles. |

| Step 2: Shell Formation | Copolymerization of styrene and this compound (ADEA) onto the pre-formed PS particles. |

| Result | "Core-shell" latex particles with acetal functionalities concentrated in the shell. |

| Application | Support for covalent coupling of antigenic recombinant proteins for diagnostic kits. |

This table outlines the general process for creating core-shell latex particles using this compound.

Modification of Polymers

Acrolein acetals, including the diethyl and dimethyl variants, can be used to modify existing polymers like polystyrene and alkyd resins. camachem.com The introduction of the acetal group can alter the properties of the polymer or provide a reactive site for further chemical transformations. The polymers containing the masked aldehyde groups are often soluble and can be formed into various shapes before a final acid treatment hydrolyzes the acetal to the reactive aldehyde, which can then cross-link the polymer, rendering it insoluble. google.com

Analytical and Computational Studies of Acrolein Diethyl Acetal

Spectroscopic Characterization in Research

Spectroscopic methods are fundamental tools for the identification and characterization of acrolein diethyl acetal (B89532), as well as for monitoring its formation and subsequent reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of acrolein diethyl acetal. Both ¹H and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons are distinctive. The vinyl protons (CH₂=CH-) typically appear in the δ 5.0-6.0 ppm region, while the acetal proton (-CH(O-)₂) shows a characteristic shift around δ 4.8 ppm. The ethoxy group protons (-OCH₂CH₃) are observed as a quartet and a triplet in the upfield region. chemicalbook.comnih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the vinyl carbons, the acetal carbon, and the ethoxy carbons. chemicalbook.com Purity and structural integrity are often assessed using NMR spectroscopy to confirm the absence of unreacted acrolein or byproducts from synthesis.

Interactive Table 1: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) | Coupling Constants (Hz) |

| A | 5.816 | J(A,B) = 17.3 |

| B | 5.398 | J(A,C) = 10.0 |

| C | 5.278 | J(A,D) = 4.8 |

| D | 4.870 | J(B,C) = 2.2 |

| E | 3.66 | J(E,F) = 9.4 |

| F | 3.49 | J(E,G) = 7.1 |

| G | 1.22 | J(F,G) = 7.0 |

| Data sourced from ChemicalBook. chemicalbook.com |

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful analytical method used for both qualitative and quantitative analysis of this compound and its reaction products. This technique is particularly useful for monitoring the progress of reactions, such as its hydrolysis back to acrolein.

In one documented application, the acid-catalyzed hydrolysis of this compound was monitored using a GC/MS system. google.comresearchgate.net The analysis was performed on a capillary column, and the resulting chromatogram showed the disappearance of the peak corresponding to this compound and the appearance of a new peak at a shorter retention time. google.comresearchgate.net The mass spectrum of this new peak was consistent with that of acrolein, confirming the conversion. google.comresearchgate.net This demonstrates the utility of GC/MS in verifying the outcome of a chemical transformation and ensuring the complete conversion of the starting material. google.com

The refractive index is a physical property that can be used as a simple and effective tool for monitoring the progress of the synthesis of this compound. sigmaaldrich.comlifechempharma.com The reaction between acrolein and ethanol (B145695) to form the acetal results in a change in the composition of the reaction mixture over time. google.com

Interactive Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.18 g/mol | sigmaaldrich.com |

| Boiling Point | 125 °C | sigmaaldrich.comlifechempharma.com |

| Density | 0.854 g/mL at 25 °C | sigmaaldrich.comlifechempharma.com |

| Refractive Index (n20/D) | 1.398 | sigmaaldrich.comlifechempharma.com |

Theoretical and Computational Chemistry

Computational chemistry provides deep insights into the electronic structure, reactivity, and reaction mechanisms involving this compound, which are often difficult to probe experimentally.

Density Functional Theory (DFT) has been employed to investigate reactions involving this compound. These calculations help in understanding the energetics of reaction pathways and the structures of transition states. For instance, DFT studies have been used to explain the regioselectivity observed in the Heck arylation of acrolein acetals. researchgate.net The calculations can reveal how different ligands, such as acetate (B1210297) or chloride, coordinate to the palladium catalyst and influence the energy barriers for different mechanistic pathways, thereby controlling the reaction outcome. researchgate.net

DFT calculations have also been applied to study the reductive lithiation of this compound, revealing that the exothermicity of the cleavage of related C-S bonds on a lithium surface is dependent on steric factors. nih.gov Such computational studies are crucial for refining reaction conditions and designing more efficient synthetic strategies. nih.gov

Understanding the step-by-step mechanism of catalytic reactions is key to their optimization. Computational studies, particularly using DFT, have been instrumental in elucidating the complex mechanisms of catalytic processes that utilize this compound.

One prominent example is the Heck arylation, where the reaction can be directed to yield either cinnamaldehyde (B126680) derivatives or 3-arylpropanoate esters. Computational studies have shown that the choice of anionic ligands can block or favor certain pathways, such as β-hydride elimination, by altering the energy of key intermediates. researchgate.net

Similarly, in the synthesis of heterocycles like quinolines and pyridines, this compound acts as a key building block. researchgate.netresearchgate.net The reaction to form quinoline (B57606) from aniline (B41778) and this compound is a cascade process that involves the initial hydrolysis of the acetal to acrolein, followed by a cyclization reaction. researchgate.net Theoretical calculations have been used to propose rational mechanisms for these transformations and to assess the energy profiles of the proposed pathways, providing a molecular-level understanding of the catalytic cycle. researchgate.netresearchgate.net

Prediction of Reactivity and Selectivity

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting and rationalizing the reactivity and selectivity of this compound in various organic transformations. These theoretical investigations provide insights into reaction mechanisms and energy barriers that govern product formation.

A significant area of study has been the palladium-catalyzed Heck arylation, where this compound can yield different products depending on the reaction conditions. Computational analysis has revealed that the regioselectivity of this reaction can be precisely controlled by the choice of coordinating anionic ligands. researchgate.net For instance, the addition of different anions like acetate or chloride can steer the reaction toward the formation of either cinnamaldehydes or arylpropanoic esters. researchgate.net DFT studies have shown that a coordinating acetate anion can raise the energy of a key intermediate, which in turn blocks an otherwise favorable β-hydride elimination pathway, thus altering the product outcome. researchgate.net This predictive power allows for the targeted synthesis of specific isomers.

The reactivity of this compound is also understood through the lens of its structural components. In the presence of an acid catalyst, it can generate a stabilized ethoxyallyl cation. This cation is a potent dienophile, predisposing the molecule to participate in Diels-Alder reactions, a predictable mode of reactivity. Its utility is further highlighted in the Skraup-Doebner-Von Miller reaction for quinoline synthesis, where the controlled, in-situ release of acrolein via acid-mediated hydrolysis allows it to outperform acrolein itself, leading to high yields of the desired quinoline products.

The table below summarizes key research findings on the predicted reactivity and selectivity of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and complex chemical systems, providing insights into conformational changes, solvent effects, and the dynamic interactions between molecules.

However, based on a review of the available scientific literature, specific molecular dynamics simulation studies focusing explicitly on this compound are not prominently featured. While MD simulations have been applied to related areas, such as the study of surfactants used in reactions involving acetals or the photodecomposition of other small organic molecules, direct simulation research on the dynamic properties of this compound itself is limited. arkanlabs.comresearchgate.net Therefore, a detailed account of its behavior from molecular dynamics simulations cannot be provided at this time.

Computational Studies in Asymmetric Catalysis

Computational chemistry has become an indispensable tool for understanding and optimizing asymmetric catalytic reactions involving this compound and related substrates. DFT calculations, in particular, are frequently used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and guide the design of more efficient and selective catalysts. jyu.fiuni-koeln.de

In the context of organocatalyzed asymmetric reactions, such as the Mukaiyama–Michael addition, this compound serves as a valuable surrogate for the more volatile and reactive acrolein. jyu.fi Computational studies are considered crucial for gaining deeper insights into these reactions. For example, they can be used to hypothesize and quantify the importance of weak, non-covalent interactions between the iminium ion intermediates and the nucleophile within the transition state. jyu.fi Understanding these subtle interactions is key to elaborating the selection of aryl groups and substituents on the catalyst to enhance enantioselectivity. jyu.fi

Furthermore, computational investigations have been successfully employed to analyze the structure and stability of ion pairs formed between catalysts and electrophiles. uni-koeln.de In systems analogous to those involving this compound, DFT calculations have been used to determine the lowest energy conformers of iminium ion pairs, revealing the critical interactions between the substrate and the chiral catalyst that dictate the stereochemical course of the reaction. uni-koeln.de These theoretical models provide a rational basis for catalyst development and for explaining observed experimental trends in reactivity and selectivity. researchgate.net

The following table details key applications and findings from computational studies in the asymmetric catalysis of this compound and related systems.

Mentioned Compounds

Environmental and Safety Considerations in Research and Industrial Use

Handling and Storage Protocols in Laboratory Settings

Acrolein diethyl acetal (B89532) is a highly flammable liquid and vapor, requiring stringent safety protocols in a laboratory setting. fishersci.comchemservice.com It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. fishersci.comchemservice.com The use of non-sparking tools and explosion-proof electrical and ventilating equipment is mandatory. fishersci.comfishersci.fi To prevent the buildup of static electricity, all metal parts of the equipment must be grounded. fishersci.com